1-(Benzyloxy)-4-(3-bromopropoxy)benzene

Übersicht

Beschreibung

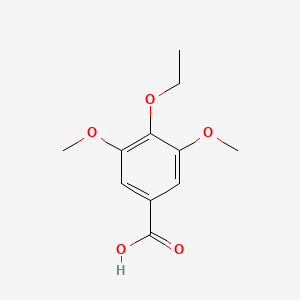

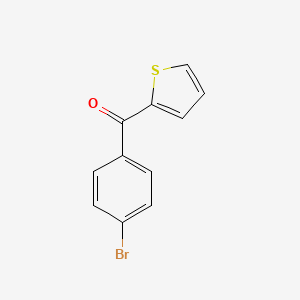

The compound "1-(Benzyloxy)-4-(3-bromopropoxy)benzene" is a brominated organic molecule that contains benzyloxy and bromopropoxy functional groups attached to a benzene ring. This type of compound is often used in organic synthesis and can serve as an intermediate for the preparation of various chemical entities. The presence of both ether and bromine functionalities suggests that it could be a versatile precursor in synthetic chemistry, potentially useful in the synthesis of graphene nanoribbons, biologically active compounds, or materials with special physical properties like liquid crystals.

Synthesis Analysis

The synthesis of brominated benzene derivatives is well-documented in the literature. For example, the synthesis of 1-bromo-4-(3,7-dimethyloctyl)benzene involves a bottom-up approach and is characterized using NMR, IR spectroscopy, and elemental analysis, complemented by DFT calculations . Similarly, the total synthesis of a complex brominated natural product has been achieved starting from a brominated phenylmethanol derivative . These studies provide insights into the methodologies that could be applied to synthesize "1-(Benzyloxy)-4-(3-bromopropoxy)benzene," although the exact synthetic route for this compound is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of brominated benzene derivatives can be elucidated using X-ray crystallography, as demonstrated by the crystal structures of various brominated compounds . These structures reveal the influence of substituents on the overall molecular conformation and intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for understanding the reactivity and properties of the compound .

Chemical Reactions Analysis

Brominated benzene derivatives can undergo various chemical reactions, including cross-coupling to form new carbon-carbon bonds , regioselective demethylation , and nucleophilic substitutions . The presence of a bromine atom in "1-(Benzyloxy)-4-(3-bromopropoxy)benzene" suggests that it could participate in similar reactions, potentially leading to the formation of novel organic compounds or materials with unique properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzene derivatives can vary widely depending on their molecular structure. For instance, compounds with long alkyl chains can exhibit mesomorphic behavior, forming liquid crystalline phases . The photoluminescence properties of these compounds can also be of interest, as some brominated benzenes show fluorescence and aggregation-induced emission characteristics . These properties are important for applications in materials science and optoelectronics.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis Intermediates

"1-(Benzyloxy)-4-(3-bromopropoxy)benzene" serves as a versatile intermediate in organic synthesis, enabling the introduction of functional groups and the construction of complex molecules. For instance, it has been utilized in the synthesis of 1,3,5-Tritert-butoxycarbonylamino benzyloxy benzene, showcasing its value in pharmaceutical industry, pesticide preparation, and organic material production due to its ability to undergo various types of reactions (H. We, 2015).

Structural Analysis and Packing Interactions

Research on derivatives of "1-(Benzyloxy)-4-(3-bromopropoxy)benzene" has provided insights into the structural analysis and packing interactions within crystals. One study focused on 1,4-Dibromo-2,5-bis(phenylalkoxy)benzene derivatives, revealing differences in molecular packing influenced by C–Br...π(arene) interactions, C–H...Br hydrogen bonds, Br...Br interactions, and arene–arene π-stacking. This research underscores the importance of such compounds in understanding molecular assembly and interaction mechanisms (Giacomo Manfroni et al., 2021).

Functionalization of Polymers

The compound also finds application in the functionalization of polymers. For example, alkoxybenzenes, including (3-bromopropoxy)benzene, have been used to end-quench polyisobutylene, demonstrating the role of such molecules in directly modifying polymer chain ends to introduce specific functionalities. This technique allows for the tailoring of polymer properties for various applications, highlighting the adaptability and utility of "1-(Benzyloxy)-4-(3-bromopropoxy)benzene" in material science (Bin Yang & R. Storey, 2015).

Green Chemistry and Synthesis

In the realm of green chemistry, the compound plays a role in facilitating environmentally friendly synthesis methods. A notable example is the KHSO4-catalyzed synthesis of bromoethane derivatives under solvent-free conditions, demonstrating the compound's contribution to developing sustainable and efficient chemical processes (G. Joshi et al., 2013).

Safety And Hazards

Eigenschaften

IUPAC Name |

1-(3-bromopropoxy)-4-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrO2/c17-11-4-12-18-15-7-9-16(10-8-15)19-13-14-5-2-1-3-6-14/h1-3,5-10H,4,11-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZQOBERZNSEHFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)OCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80455579 | |

| Record name | 1-(Benzyloxy)-4-(3-bromopropoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80455579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Benzyloxy)-4-(3-bromopropoxy)benzene | |

CAS RN |

80199-92-4 | |

| Record name | 1-(Benzyloxy)-4-(3-bromopropoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80455579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl imidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B1338322.png)